6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 698974-42-4
VCID: VC4774619
InChI: InChI=1S/C10H13BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H2,1-2H3,(H,12,13)
SMILES: CC1=C2CCCNC2=NC(=C1Br)C
Molecular Formula: C10H13BrN2
Molecular Weight: 241.132

6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

CAS No.: 698974-42-4

Cat. No.: VC4774619

Molecular Formula: C10H13BrN2

Molecular Weight: 241.132

* For research use only. Not for human or veterinary use.

6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine - 698974-42-4

Specification

CAS No. 698974-42-4
Molecular Formula C10H13BrN2
Molecular Weight 241.132
IUPAC Name 6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Standard InChI InChI=1S/C10H13BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H2,1-2H3,(H,12,13)
Standard InChI Key AJJRQDRKERDWHB-UHFFFAOYSA-N
SMILES CC1=C2CCCNC2=NC(=C1Br)C

Introduction

Chemical Structure and Nomenclature

The compound belongs to the 1,8-naphthyridine family, a class of heterocyclic systems featuring two fused pyridine rings. The "1,2,3,4-tetrahydro" designation indicates partial saturation of one pyridine ring, reducing aromaticity and enhancing reactivity at specific positions. Key structural features include:

  • Bromine substitution at position 6, enabling cross-coupling reactions.

  • Methyl groups at positions 5 and 7, influencing steric and electronic properties.

  • A tetrahydro ring (positions 1–4), conferring conformational flexibility.

The IUPAC name derives from the parent 1,8-naphthyridine system, with substitutions and saturation explicitly defined .

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis of 1,8-naphthyridine derivatives often begins with pyridine precursors. For 6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a representative pathway involves:

  • Amidation of 2-methylnicotinic ester: Starting with ethyl 2-methylnicotinate, amidation with ammonia yields 2-methylnicotinamide .

  • Enamine formation: Reaction with dimethylformamide dimethyl acetal introduces an enamine moiety, facilitating cyclization .

  • Bromination: Selective bromination at position 6 using N\text{N}-bromosuccinimide (NBS) in dichloroethane achieves the final substitution .

Example Reaction Sequence

Ethyl 2-methylnicotinateNH32-methylnicotinamideDMF-DMAEnamine intermediateNBS6-Bromo derivative\text{Ethyl 2-methylnicotinate} \xrightarrow{\text{NH}_3} \text{2-methylnicotinamide} \xrightarrow{\text{DMF-DMA}} \text{Enamine intermediate} \xrightarrow{\text{NBS}} \text{6-Bromo derivative}

Yield: 48–86% for key steps .

Scale-Up and Optimization

Large-scale reactions (e.g., 10 mmol) maintain efficiency, with bromination steps achieving 86% yield under optimized conditions . Microwave-assisted synthesis and ionic liquid-mediated reactions—common in green chemistry approaches for naphthyridines—remain unexplored for this specific compound but could enhance scalability .

Physicochemical Properties

PropertyValueSource
Molecular Weight241.14 g/mol
Melting Point146°C
Boiling Point330.3±42.0°C (predicted)
DensityNot reported
SolubilityLimited data; likely soluble in polar aprotic solvents
StabilityStable at 2–8°C; moisture-sensitive

The compound’s LogP\text{LogP} (1.68) suggests moderate lipophilicity, aligning with its potential as a CNS drug precursor .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of bromine and methyl groups to optimize potency.

  • Green Synthesis: Explore microwave or solvent-free methods to improve yields .

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator